
2-Iodocyclooctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodocyclooctan-1-ol is an organic compound with the molecular formula C8H15IO It is a cyclooctane derivative where an iodine atom is attached to the second carbon and a hydroxyl group is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: 2-Iodocyclooctan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclooctanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or recrystallization may be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions: 2-Iodocyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Depending on the nucleophile, products like 2-azidocyclooctan-1-ol or 2-thiocyanatocyclooctan-1-ol.
Oxidation: Cyclooctanone.
Reduction: Cyclooctanol.
科学的研究の応用
2-Iodocyclooctan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-Iodocyclooctan-1-ol depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2-Bromocyclooctan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the varying electronegativity and size of the halogen.
2-Chlorocyclooctan-1-ol: Contains a chlorine atom, leading to different chemical properties and reactivity.
Cyclooctanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in other transformations.
Uniqueness: 2-Iodocyclooctan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine make it a better leaving group, enhancing its utility in various chemical reactions.
特性
分子式 |
C8H15IO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
2-iodocyclooctan-1-ol |
InChI |
InChI=1S/C8H15IO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |
InChIキー |
KOWBCNSDRPWFGG-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(CC1)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



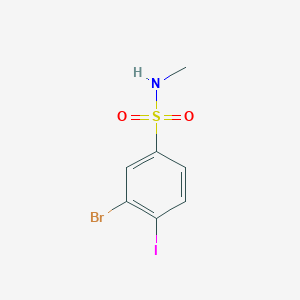
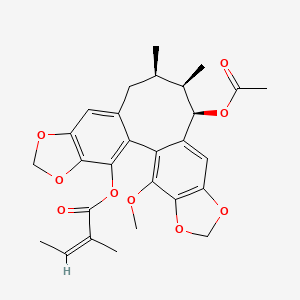
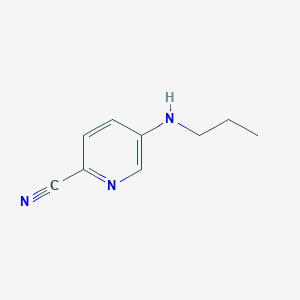
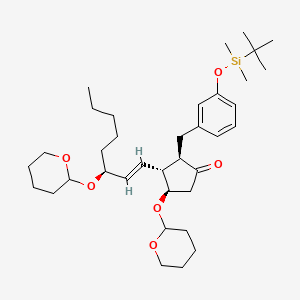
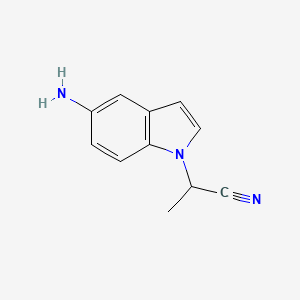
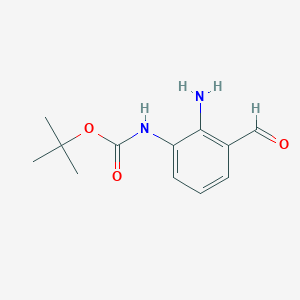
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
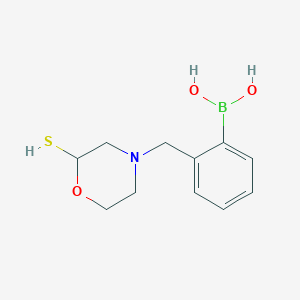
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
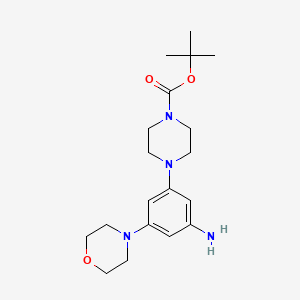

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
